4-Bromo-4-propylheptane
Description
4-Bromo-4-propylheptane is a branched alkane derivative with a bromine atom and a propyl substituent located at the fourth carbon of a seven-carbon chain. Its molecular formula is C₁₀H₂₁Br, and it belongs to the class of halogenated alkanes. This compound is primarily used in organic synthesis as an intermediate for nucleophilic substitution reactions, where the bromine atom serves as a leaving group. Its branched structure influences steric and electronic properties, affecting reactivity and interactions in chemical processes. While specific data on this compound are scarce in publicly available literature, its properties can be inferred from analogous brominated alkanes.
Properties
CAS No. |
62696-06-4 |
|---|---|
Molecular Formula |
C10H21Br |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
4-bromo-4-propylheptane |
InChI |
InChI=1S/C10H21Br/c1-4-7-10(11,8-5-2)9-6-3/h4-9H2,1-3H3 |
InChI Key |
QKZOLNBYNJQRMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-4-propylheptane can be synthesized through the bromination of 4-propylheptane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would require efficient handling of bromine and control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-propylheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions (E1 and E2): The compound can undergo elimination to form alkenes, typically in the presence of a strong base like potassium tert-butoxide (KOtBu).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols, nitriles, or ethers depending on the nucleophile used.
Elimination: Formation of alkenes such as 4-propyl-1-heptene.
Reduction: Formation of 4-propylheptane.
Scientific Research Applications
4-Bromo-4-propylheptane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of other functionalized compounds.
Biology: Utilized in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Bromo-4-propylheptane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with enzymes that catalyze halogenated substrates, leading to the formation of reactive intermediates.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 4-bromo-4-propylheptane, we compare it with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.
Structural Analogues
Reactivity and Stability
- Steric Effects : The propyl group in this compound increases steric hindrance around the bromine, reducing reactivity in bimolecular nucleophilic substitution (SN2) compared to linear bromoalkanes like 1-bromooctane.
- Electronic Effects : Bromine’s electronegativity polarizes the C-Br bond, facilitating elimination (E2) or substitution (SN1/SN2) depending on solvent and conditions.
- Aromatic vs. Aliphatic Bromides : Unlike 4-bromoaniline (aromatic), this compound lacks resonance stabilization, making its C-Br bond more reactive toward nucleophiles but less stable under acidic conditions .
Physicochemical Properties
| Property | This compound | 4-Bromoaniline | 1-Bromooctane |
|---|---|---|---|
| Molecular Weight | 229.18 g/mol | 172.03 g/mol | 193.12 g/mol |
| Boiling Point | ~220–230°C (estimated) | 245–247°C | 201°C |
| Solubility | Low in water; miscible with organic solvents | Low in water; soluble in ethanol | Insoluble in water; soluble in hydrocarbons |
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